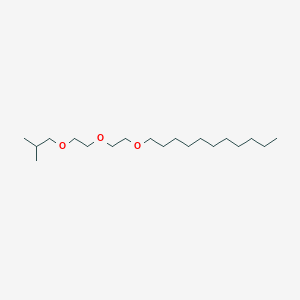
2-Amino-3-mercaptobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-mercaptobenzoic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-mercaptobenzoic acid typically involves the reaction of 2-aminobenzenethiol with various reagents. One common method is the condensation reaction with aldehydes or ketones, followed by cyclization. For instance, the Brønsted acid-catalyzed condensation of 2-aminobenzenethiol with 2,4-pentanedione generates a ketamine intermediate, which undergoes intramolecular nucleophilic addition and C-C bond cleavage to form the target product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Derivatives: Various substituted derivatives can be synthesized depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-mercaptobenzoic acid has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of 2-amino-3-mercaptobenzoic acid involves its interaction with various molecular targets. The thiol group can form strong covalent bonds with metal ions and proteins, influencing their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.
Comparación Con Compuestos Similares
- 2-Mercaptobenzoic acid
- 3-Mercaptobenzoic acid
- 4-Mercaptobenzoic acid
- 2-Mercaptoacetic acid
- 3-Mercaptopropionic acid
- 6-Mercaptohexanoic acid
Comparison: 2-Amino-3-mercaptobenzoic acid is unique due to the presence of both an amino and a thiol group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a thiol group. Additionally, the amino group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C7H7NO2S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-amino-3-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H7NO2S/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,8H2,(H,9,10) |
Clave InChI |
SBWAZQNXNSMQEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)






![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)


